molecular formula C13H9F4NO B8168028 4-Fluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine

4-Fluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine

Cat. No.: B8168028
M. Wt: 271.21 g/mol
InChI Key: UOTYDDJYHPUYPY-UHFFFAOYSA-N
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Description

4-Fluoro-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine is an organic compound that features a biphenyl core substituted with a fluoro group and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine typically involves multiple stepsSpecific reaction conditions, such as the use of trifluoromethoxylation reagents, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for 4-Fluoro-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine often involve large-scale synthesis techniques that ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized biphenyl derivatives, while substitution reactions can introduce new functional groups into the biphenyl core .

Scientific Research Applications

4-Fluoro-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other biphenyl derivatives with different substituents, such as:

Uniqueness

4-Fluoro-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine is unique due to the specific positioning of the fluoro and trifluoromethoxy groups, which confer distinct chemical properties. These properties include enhanced stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-fluoro-5-[2-(trifluoromethoxy)phenyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO/c14-10-6-5-8(7-11(10)18)9-3-1-2-4-12(9)19-13(15,16)17/h1-7H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTYDDJYHPUYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)N)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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